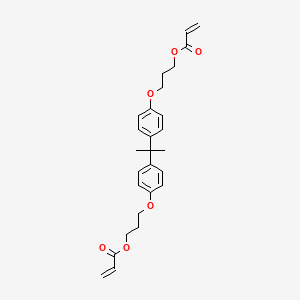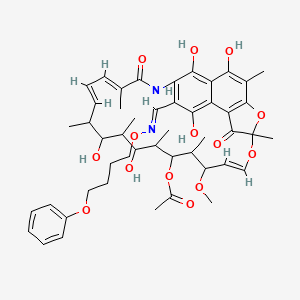![molecular formula C8H11N3 B14661757 [(Diethylamino)methylidene]propanedinitrile CAS No. 38238-93-6](/img/structure/B14661757.png)
[(Diethylamino)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Diethylamino)methylidene]propanedinitrile is an organic compound with the molecular formula C8H12N4. It is a derivative of propanedinitrile, also known as malononitrile, which is a valuable building block in organic synthesis. This compound is characterized by the presence of a diethylamino group attached to a methylene bridge, which is further connected to a propanedinitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Diethylamino)methylidene]propanedinitrile typically involves the reaction of diethylamine with malononitrile in the presence of a suitable catalyst. One common method includes the use of ethanol as a solvent and 4-methylmorpholine as a catalyst. The reaction mixture is refluxed for a couple of hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[(Diethylamino)methylidene]propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form ylidene malononitriles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Condensation Reactions: Aldehydes, ketones, and bases like sodium ethoxide are typical reagents.
Cycloaddition Reactions: Azides and other dienophiles are used under mild heating conditions.
Major Products Formed
Nucleophilic Substitution: Substituted amines.
Condensation Reactions: Ylidene malononitriles.
Cycloaddition Reactions: Heterocyclic compounds such as tetrazoles.
Wissenschaftliche Forschungsanwendungen
[(Diethylamino)methylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its ability to form conjugated systems.
Wirkmechanismus
The mechanism of action of [(Diethylamino)methylidene]propanedinitrile involves its interaction with various molecular targets. The diethylamino group can act as a nucleophile, participating in reactions that modify biological molecules. The compound’s ability to form conjugated systems allows it to interact with enzymes and receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler analog without the diethylamino group.
2-[4-(Diethylamino)benzylidene]malononitrile: Contains a benzylidene group instead of a methylene bridge.
Vinylidene cyanide: Another derivative of malononitrile with different substituents.
Uniqueness
[(Diethylamino)methylidene]propanedinitrile is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.
Eigenschaften
CAS-Nummer |
38238-93-6 |
|---|---|
Molekularformel |
C8H11N3 |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-(diethylaminomethylidene)propanedinitrile |
InChI |
InChI=1S/C8H11N3/c1-3-11(4-2)7-8(5-9)6-10/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
MBQAODULAIAABF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


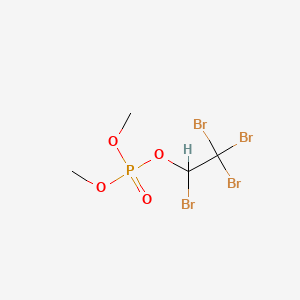
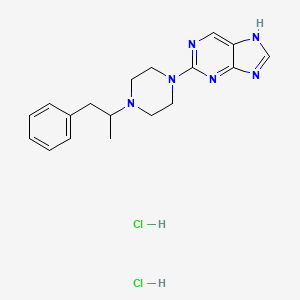
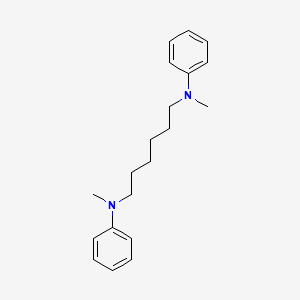
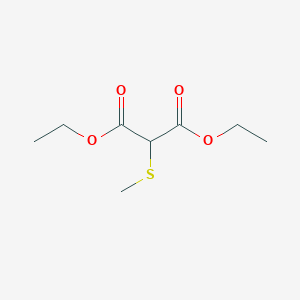
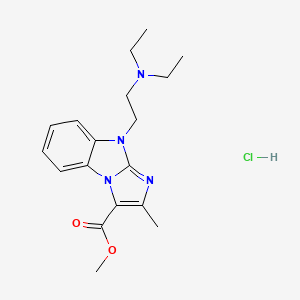
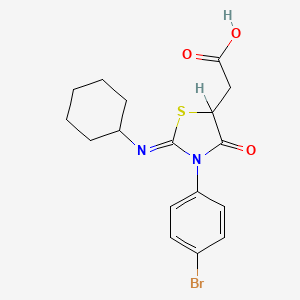

![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
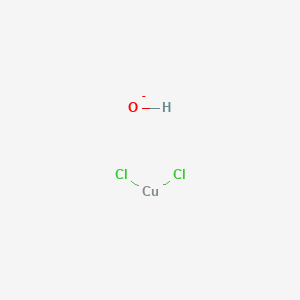


![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
